tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTDXEAWMSGECI-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components: (1) a trans-configured pyrrolidine ring, (2) a 4-(trifluoromethyl)phenyl substituent at the 4-position, and (3) a tert-butyl carbamate group at the 3-position. Retrosynthetically, this suggests sequential installation of the aryl group followed by carbamate protection, with careful attention to stereochemical control during pyrrolidine formation.
Key Strategic Considerations
-
Stereochemical Control : Trans-configuration at the pyrrolidine 3- and 4-positions requires either chiral starting materials or asymmetric synthesis techniques.
-
Protecting Group Compatibility : The tert-butyloxycarbonyl (Boc) group must withstand subsequent reaction conditions while allowing selective deprotection when needed.
-
Trifluoromethyl Incorporation : Late-stage introduction via nucleophilic aromatic substitution or early incorporation through pre-functionalized building blocks.
Stepwise Laboratory Synthesis
Pyrrolidine Ring Formation
The core pyrrolidine structure is typically constructed via one of two approaches:
Method A: Cyclization of 1,4-Diamines
Reacting 1,4-diamines with carbonyl compounds under acidic conditions generates the pyrrolidine scaffold. For example:
This method offers moderate yields (45-60%) but requires careful pH control to prevent N-Boc group hydrolysis.
Method B: Transition Metal-Catalyzed [3+2] Cycloaddition
Nickel-catalyzed reactions between allyl amines and alkenes provide superior stereoselectivity:
Yields reach 78-82% with >95% trans-selectivity, though catalyst costs limit large-scale applications.
Introduction of 4-(Trifluoromethyl)phenyl Group
Direct functionalization of the pyrrolidine ring employs Suzuki-Miyaura coupling:
| Reaction Component | Specification | Optimal Conditions |
|---|---|---|
| Boronic Acid | 4-(Trifluoromethyl)phenyl | 1.2 eq, degassed solution |
| Catalyst System | Pd(PPh₃)₄ (2 mol%) | 80°C in toluene/ethanol (3:1) |
| Base | Cs₂CO₃ | 3.0 eq |
| Reaction Time | 12-14 hours | Nitrogen atmosphere |
This protocol achieves 85-90% coupling efficiency while preserving stereochemistry.
Carbamate Protection
The final step installs the Boc group via Schotten-Baumann conditions:
Critical Parameters :
-
pH 8-9 maintained via continuous NaOH addition
-
0°C reaction temperature minimizes racemization
Optimization of Reaction Conditions
Solvent Screening for Coupling Reactions
Comparative data from analogous syntheses:
| Solvent System | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 89 |
| MeCN | 37.5 | 85 | 94 |
| THF | 7.5 | 62 | 81 |
| Toluene/EtOH | 2.4/24.3 | 91 | 96 |
Acetonitrile (MeCN) provides optimal balance between solubility and reaction rate, particularly when using cesium carbonate as base.
Base Effects on Carbamate Formation
Systematic evaluation of bases:
| Base | pKa (Conj. Acid) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | 10.75 | 6 | 68 |
| DBU | 13.5 | 3 | 82 |
| Cs₂CO₃ | 10.3 | 4 | 94 |
| K₂CO₃ | 10.3 | 8 | 71 |
Cesium carbonate's superior performance stems from its dual role as base and phase-transfer catalyst in biphasic systems.
Industrial Scale-Up Considerations
Process Intensification Strategies
Cost Analysis
Breakdown for 1 kg production:
| Component | Cost (USD) | % of Total |
|---|---|---|
| 4-(Trifluoromethyl)phenylboronic acid | 4200 | 58 |
| Pd(PPh₃)₄ | 980 | 13 |
| Boc₂O | 620 | 8 |
| Solvents & Consumables | 1400 | 19 |
| Labor & Overhead | 2100 | 29 |
Process optimization targets 32% cost reduction through catalyst recycling and solvent recovery systems.
Comparative Analysis of Alternative Methods
Enzymatic Carbamate Formation
Recent advances in biocatalysis demonstrate:
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes controlled hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic pathways:
-
Acidic Hydrolysis :
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature cleaves the Boc group, producing the corresponding pyrrolidin-3-amine salt.
Conditions : TFA/DCM (1:1 v/v), 25°C, 2–4 hours.
Yield : >90% (based on analogous carbamate hydrolysis) . -
Basic Hydrolysis :
Aqueous NaOH or KOH in tetrahydrofuran (THF) at elevated temperatures (50–60°C) also removes the Boc group but is less commonly used due to competing side reactions.
| Reagent | Solvent | Temperature | Time | Product |
|---|---|---|---|---|
| TFA | DCM | 25°C | 2–4 h | Pyrrolidin-3-amine trifluoroacetate |
| 6M HCl | Dioxane | 80°C | 6 h | Pyrrolidin-3-amine hydrochloride |
Substitution Reactions at the Pyrrolidine Nitrogen
The tertiary amine in the pyrrolidine ring participates in alkylation or acylation reactions, often requiring deprotonation with a strong base:
-
Alkylation :
Reaction with methyl iodide or benzyl bromide in the presence of K₂CO₃ or Cs₂CO₃ yields N-alkylated derivatives.
Example : -
Sulfonylation :
Methanesulfonyl chloride reacts with the amine under basic conditions to form a sulfonamide.
Example :
Functionalization of the Aromatic Ring
The 4-(trifluoromethyl)phenyl group undergoes electrophilic aromatic substitution (EAS), though the trifluoromethyl group strongly deactivates the ring:
-
Nitration :
Limited reactivity observed under standard HNO₃/H₂SO₄ conditions. Successful nitration requires superacidic conditions (e.g., CF₃SO₃H) to generate the nitronium ion.
Yield : <20% (due to steric and electronic hindrance) . -
Halogenation :
Bromination with Br₂/FeBr₃ at 80°C selectively substitutes the para position relative to the trifluoromethyl group.
Yield : 45–50% .
Reduction and Oxidation Reactions
-
Reduction of the Pyrrolidine Ring :
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrrolidine ring to a pyrrolidine, though this is uncommon due to the ring’s inherent stability. -
Oxidation :
The pyrrolidine nitrogen can be oxidized to a nitro group using m-CPBA (meta-chloroperbenzoic acid), but this is highly substrate-dependent and low-yielding (<30%).
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions via functionalized intermediates:
-
Suzuki–Miyaura Coupling :
After bromination, the aryl bromide derivative couples with boronic acids under Pd(PPh₃)₄ catalysis.
Example :
Decarboxylation and Rearrangement
While not directly observed for this compound, analogous Boc-protected pyrrolidines undergo thermal decarboxylation at >150°C to form secondary amines .
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its application is particularly prominent in developing drugs targeting neurological disorders. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations. Researchers have explored its potential in creating novel therapeutic agents that can effectively cross the blood-brain barrier, making it valuable for treating conditions such as depression and anxiety disorders .
Agricultural Chemistry
In agricultural chemistry, tert-butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate is utilized in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and absorption in plants. The compound's ability to modify the chemical properties of active ingredients allows for more effective pest control strategies, potentially leading to higher crop yields .
Material Science
The compound is also explored for its potential in material science, particularly in creating advanced materials such as polymers with enhanced thermal and chemical resistance. Its unique chemical structure allows for modifications that can lead to materials with desirable properties for industrial applications, including coatings and composites that withstand harsh environments .
Biochemical Research
In biochemical research, this compound is used in studies related to enzyme inhibition. This application helps researchers understand the mechanisms of action for certain biological pathways, contributing to the development of inhibitors that can modulate enzyme activity for therapeutic purposes. Its role in elucidating metabolic pathways is crucial for advancing knowledge in biochemistry and pharmacology .
Fluorine Chemistry
The presence of the trifluoromethyl group allows for unique reactivity patterns, making this compound valuable in synthesizing other fluorinated compounds. Fluorine chemistry is an essential area of study due to the unique properties that fluorinated compounds exhibit, including increased stability and reactivity. This characteristic opens avenues for developing new materials and pharmaceuticals with enhanced performance characteristics .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate in drug synthesis targeting neurological disorders; enhances bioavailability. |
| Agricultural Chemistry | Used in agrochemical formulations to improve pesticide/herbicide efficacy and stability. |
| Material Science | Potential for creating advanced polymers with enhanced thermal/chemical resistance. |
| Biochemical Research | Involved in enzyme inhibition studies; aids understanding of biological pathways. |
| Fluorine Chemistry | Valuable for synthesizing other fluorinated compounds; enhances stability and reactivity. |
Case Studies
- Pharmaceutical Case Study : A study investigated the synthesis of a new antidepressant using this compound as an intermediate. The resulting compound showed improved efficacy in animal models compared to existing treatments.
- Agricultural Case Study : Research demonstrated that formulations containing this compound significantly improved herbicide absorption in crops, leading to a 30% increase in weed control efficiency compared to traditional formulations.
- Material Science Case Study : A project focused on developing a polymer blend incorporating this compound resulted in materials exhibiting superior thermal stability under high-temperature conditions.
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Chemical Structure :
Key Features :
- Pyrrolidine Core : A five-membered saturated ring with nitrogen.
- Substituents :
- 4-(Trifluoromethyl)phenyl group : Electron-withdrawing trifluoromethyl (CF₃) enhances lipophilicity and metabolic stability.
- tert-Butyl carbamate (Boc) : Protects the amine group during synthesis, improving solubility in organic solvents.
- Stereochemistry : The trans configuration at positions 3 and 4 of the pyrrolidine ring influences spatial orientation and binding interactions.
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
Key Observations :
Stereochemical and Ring-Size Comparisons
Key Observations :
Functional Group Modifications
Biological Activity
Chemical Identity and Properties
tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate, with CAS number 1212404-61-9, is a compound characterized by the molecular formula and a molecular weight of approximately 330.35 g/mol. This compound features a pyrrolidine ring substituted with a trifluoromethyl phenyl group and a tert-butyl carbamate moiety, which may influence its biological activity significantly.
| Property | Value |
|---|---|
| CAS Number | 1212404-61-9 |
| Molecular Formula | C₁₆H₂₁F₃N₂O₂ |
| Molecular Weight | 330.35 g/mol |
| Purity | 95% |
Storage Conditions : It should be stored in a dark place under inert atmosphere at room temperature to maintain stability and prevent degradation.
The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an antimicrobial agent. The compound's structure suggests that it may interact with bacterial cell membranes or specific intracellular targets, leading to inhibition of growth or cell death.
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The presence of the trifluoromethyl group is often associated with enhanced lipophilicity, which can facilitate membrane penetration and increase antimicrobial efficacy.
- Inhibition of Enzymatic Activity : The carbamate group may act as a substrate for certain enzymes involved in bacterial metabolism, potentially leading to the inhibition of critical pathways such as cell wall synthesis or protein translation.
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The results demonstrated that modifications to the phenyl ring significantly affected antibacterial potency against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential for therapeutic application .
Case Study 2: Cytotoxicity and Selectivity
In another investigation focusing on cytotoxicity, this compound was tested against various cancer cell lines. The findings revealed selective cytotoxic effects on certain tumor cells while sparing normal cells, suggesting a promising therapeutic index for further development .
Research Findings
Recent advancements have highlighted the potential of this compound in drug development:
- Synergistic Effects : Research indicates that when combined with other antibiotics, this compound may enhance the overall efficacy against resistant bacterial strains through synergistic mechanisms .
- Pharmacokinetics : Studies examining the pharmacokinetic profile suggest favorable absorption and distribution characteristics, which are critical for effective therapeutic applications. Further investigations are needed to fully elucidate its metabolic pathways and excretion routes .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate to achieve high enantiomeric purity?
- Methodological Answer :
-
Step 1 : Utilize palladium-catalyzed coupling reactions to introduce the trifluoromethylphenyl group to the pyrrolidine scaffold. Ensure anhydrous conditions and inert gas (N₂/Ar) to prevent side reactions.
-
Step 2 : For enantiomeric purity, employ chiral auxiliaries or asymmetric hydrogenation. For example, (R)-BINAP ligands with Ru catalysts can enhance stereoselectivity .
-
Step 3 : Protect the amine group using tert-butyloxycarbonyl (Boc) under mild basic conditions (e.g., NaHCO₃) to avoid racemization .
-
Validation : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:3) and confirm purity (>98%) by HPLC (C18 column, 70:30 MeCN/H₂O).
Table 1 : Key Reaction Parameters
Parameter Optimal Condition Reference Catalyst Pd(OAc)₂/BINAP Temperature 80°C Solvent DMF/Toluene (1:2) Reaction Time 24–48 hours
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Identify pyrrolidine protons (δ 3.1–3.5 ppm) and tert-butyl groups (δ 1.4 ppm, singlet). The trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) confirms substitution .
- ¹³C NMR : Carbamate carbonyl appears at ~155 ppm.
- X-ray Crystallography : Resolve stereochemistry (e.g., trans-pyrrolidine conformation) and bond angles (e.g., C-N-Carbamate: 120° ± 2°) .
- IR Spectroscopy : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Ventilation : Maintain airflow >0.5 m/s to prevent vapor accumulation. Avoid exposure to sparks or open flames due to potential decomposition .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the trans configuration of the pyrrolidine ring influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The trans configuration reduces steric hindrance at the carbamate oxygen, enhancing accessibility for nucleophiles (e.g., SN2 reactions with amines).
- Stereoelectronic Analysis : DFT calculations (B3LYP/6-31G*) show the trans conformation stabilizes transition states by 2–3 kcal/mol compared to cis isomers .
- Experimental Validation : Compare reaction rates using kinetic studies (e.g., pseudo-first-order conditions with excess nucleophile) .
Q. What computational methods can predict the compound's interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., PI3Kγ). The trifluoromethyl group enhances hydrophobic interactions (ΔG ~-9.2 kcal/mol) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
- QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with IC₅₀ values from enzyme inhibition assays .
Q. How can contradictory data regarding the compound's solubility in polar aprotic solvents be resolved?
- Methodological Answer :
-
Controlled Experiments :
-
Measure solubility in DMSO, DMF, and DMAc at 25°C using gravimetric analysis (n=3 replicates).
-
Note discrepancies due to trace water content (<0.1% vs. >0.5%) .
-
Advanced Techniques :
-
Use Karl Fischer titration to quantify residual water in solvents.
-
Compare DSC thermograms to detect polymorphic forms affecting solubility .
Table 2 : Solubility in Common Solvents (mg/mL)
Solvent Reported Range Likely Cause of Discrepancy Reference DMSO 12–45 Water content DMF 8–22 Impurity levels
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
